molecular formula C17H22N4O2S2 B2556777 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392296-07-0

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No. B2556777
CAS RN: 392296-07-0
M. Wt: 378.51
InChI Key: AVWMVFQTHQHXMU-UHFFFAOYSA-N
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Description

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C17H22N4O2S2 and its molecular weight is 378.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties and Synthesis Methods

Thiadiazole derivatives, including those with benzamide groups, have been synthesized using microwave-assisted methods. These compounds exhibit significant in vitro anticancer activity against various human cancer cell lines, such as melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7), with some showing GI50 values comparable to the standard drug Adriamycin. Molecular docking studies predict their mechanism of action, and ADMET properties suggest good oral drug-like behavior (Tiwari et al., 2017).

Oxidative Dimerization of Thioamides

Research on the oxidative dimerization of thioamides to synthesize 3,5-disubstituted 1,2,4-thiadiazoles has shown excellent yields. These findings are relevant for understanding potential synthetic pathways that could involve the target compound or its derivatives (Patil et al., 2009).

Antimicrobial and Antitumor Activities

Novel Schiff bases containing thiadiazole and benzamide moieties have been synthesized and tested for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibit antitumor activity, showcasing the potential therapeutic applications of thiadiazole derivatives (Palkar et al., 2017).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including thiadiazole derivatives, have been synthesized and tested against Mycobacterium tuberculosis. These compounds exhibit activities that are significantly potent, suggesting their potential use in treating tuberculosis (Gezginci et al., 1998).

properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-10-6-11(2)8-12(7-10)18-13(22)9-24-16-21-20-15(25-16)19-14(23)17(3,4)5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWMVFQTHQHXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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